Cevimeline Sulfoxide
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Overview
Description
Cevimeline sulfoxide is a metabolite of cevimeline, a muscarinic agonist used primarily for the treatment of dry mouth in patients with Sjögren’s syndrome . Cevimeline acts on muscarinic acetylcholine receptors, particularly M1 and M3 receptors, to stimulate glandular secretion . The sulfoxide form is one of the primary metabolites formed during the metabolism of cevimeline .
Mechanism of Action
Target of Action
Cevimeline Sulfoxide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands . The activation of these receptors results in an increase in secretion from these glands .
Mode of Action
This compound is a cholinergic agonist . It binds to and activates the muscarinic M1 and M3 receptors . This interaction with its targets leads to an increase in secretion from the secretory glands .
Biochemical Pathways
The activation of the muscarinic M1 and M3 receptors by this compound leads to an increase in secretion from exocrine glands . This can increase the tone of the smooth muscle in the gastrointestinal and urinary tracts .
Pharmacokinetics
This compound is primarily metabolized in the liver. The isozymes CYP2D6 and CYP3A4 are responsible for the metabolism of this compound . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of Cevimeline .
Result of Action
The activation of the muscarinic M1 and M3 receptors by this compound leads to an increase in secretion from the secretory glands . This results in an increase in salivation, which can alleviate symptoms of dry mouth associated with conditions like Sjögren’s Syndrome .
Biochemical Analysis
Biochemical Properties
Cevimeline Sulfoxide, like its parent compound Cevimeline, acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . The activation of these receptors results in an increase in secretion from exocrine glands such as salivary and sweat glands .
Cellular Effects
This compound influences cell function by increasing the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts . This can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and activating muscarinic M1 and M3 receptors . This leads to increased glandular secretions and smooth muscle contractions .
Temporal Effects in Laboratory Settings
It is known that approximately 44.5% of Cevimeline is converted to cis and trans-sulfoxide .
Metabolic Pathways
This compound is involved in metabolic pathways where Cevimeline is metabolized. Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of Cevimeline .
Preparation Methods
The preparation of cevimeline sulfoxide involves the oxidation of cevimeline. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically proceeds at room temperature and is monitored until the desired level of oxidation is achieved . Industrial production methods may involve more scalable processes, such as continuous flow oxidation, to ensure consistent quality and yield .
Chemical Reactions Analysis
Cevimeline sulfoxide undergoes several types of chemical reactions:
Oxidation: Further oxidation can convert this compound to its sulfone form.
Reduction: Reduction reactions can revert this compound back to cevimeline.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cevimeline sulfoxide has several scientific research applications:
Comparison with Similar Compounds
Cevimeline sulfoxide is similar to other muscarinic agonists such as pilocarpine and bethanechol . it has a unique structure that allows for specific binding to M1 and M3 receptors, leading to its distinct therapeutic effects . Other similar compounds include:
Pilocarpine: Another muscarinic agonist used for dry mouth and glaucoma.
Bethanechol: A muscarinic agonist used to treat urinary retention.
This compound’s unique binding properties and metabolic profile make it a valuable compound for both therapeutic and research purposes .
Properties
CAS No. |
124751-36-6 |
---|---|
Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1 |
InChI Key |
CFUGNFXJXCPICM-MYWFGVANSA-N |
Isomeric SMILES |
C[C@H]1O[C@@]2(CN3CCC2CC3)CS1=O |
SMILES |
CC1OC2(CN3CCC2CC3)CS1=O |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1=O |
Appearance |
White to Off-White Solid |
melting_point |
100-103°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(2’R,3R,3’S)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 3’-Oxide; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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